molecular formula C20H16Br2N4O4 B11103555 2,2'-[benzene-1,3-diylbis(oxy)]bis[N-(5-bromopyridin-2-yl)acetamide]

2,2'-[benzene-1,3-diylbis(oxy)]bis[N-(5-bromopyridin-2-yl)acetamide]

Cat. No.: B11103555
M. Wt: 536.2 g/mol
InChI Key: HLSQGWRPAVXCEM-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDYL)-2-(3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHOXY}PHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of bromine atoms attached to pyridyl groups and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-PYRIDYL)-2-(3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHOXY}PHENOXY)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of bromine atoms into the pyridine ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: Formation of the amide bond through the reaction of an amine with an acyl chloride or anhydride.

    Etherification: Formation of the ether linkage by reacting a phenol derivative with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-PYRIDYL)-2-(3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHOXY}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the formation of new functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-PYRIDYL)-2-(3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHOXY}PHENOXY)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-BROMO-2-PYRIDYL)ACETAMIDE: A simpler analog with a single bromopyridyl group.

    2-(3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHOXY}PHENOXY)ACETAMIDE: A related compound with a similar structure but different substitution pattern.

Uniqueness

N-(5-BROMO-2-PYRIDYL)-2-(3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHOXY}PHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C20H16Br2N4O4

Molecular Weight

536.2 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[3-[2-[(5-bromopyridin-2-yl)amino]-2-oxoethoxy]phenoxy]acetamide

InChI

InChI=1S/C20H16Br2N4O4/c21-13-4-6-17(23-9-13)25-19(27)11-29-15-2-1-3-16(8-15)30-12-20(28)26-18-7-5-14(22)10-24-18/h1-10H,11-12H2,(H,23,25,27)(H,24,26,28)

InChI Key

HLSQGWRPAVXCEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=NC=C(C=C2)Br)OCC(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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